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Compound of Interest

Compound Name: 2'-Nitroacetophenone

Cat. No.: B117912

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitroacetophenone, with the CAS number 577-59-3, is an important organic synthetic
intermediate.[1] This technical guide provides a comprehensive overview of its chemical and
physical properties, detailed synthesis protocols, key reactions, and essential safety
information. The compound is primarily utilized as a building block in the synthesis of a variety
of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal
chemistry.[2] Its dual functionality, comprising a reactive ketone group and a nitro group that
can be readily reduced to an amine, makes it a versatile precursor for pharmaceuticals,
agrochemicals, and dyestuffs.[2][3] This document serves as a detailed resource for
professionals engaged in chemical synthesis and drug discovery. It is important to note that 2'-
Nitroacetophenone is primarily a synthetic intermediate, and as such, there is no significant
body of research on its direct biological activity or involvement in signaling pathways.

Chemical and Physical Properties

2'-Nitroacetophenone is a yellow-green liquid or crystalline solid.[1] It is soluble in alcohol,
ether, and chloroform, but insoluble in water.[1][4]
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Property Value Reference(s)
Molecular Formula CsH7NOs3 [5]
Molecular Weight 165.15 g/mol [5]
Appearance Yellow-green liquid or crystals [1]
Melting Point 23-27 °C [6]
Boiling Point 159 °C at 16 mmHg [6]
Density 1.237 g/mL [7]
Refractive Index (n20/D) 1.55 [6]
Flash Point 112 °C (closed cup) [6]

N Insoluble in water; Soluble in
Solubility [1]
alcohol, ether, chloroform

Spectral Data

The structural identity of 2'-Nitroacetophenone is confirmed by various spectroscopic

techniques.

H NMR Spectroscopy
Chemical Shift (ppm) Multiplicity Assighment
8.07 dd Aromatic H
7.72 td Aromatic H
7.61 td Aromatic H
7.45 dd Aromatic H
2.56 S -CHs

(Data obtained from a 90 MHz spectrum in CDCls)

3C NMR Spectroscopy
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Chemical Shift (ppm) Assighment
198.1 C=0

137.1 Aromatic C
133.0 Aromatic C-H
128.5 Aromatic C-H
128.2 Aromatic C-H
26.5 -CHs

(Note: Specific 13C NMR data for 2'-Nitroacetophenone is not readily available in the searched
literature. The provided data is for the parent compound, acetophenone, and serves as a
reference. The presence of the nitro group at the ortho position will induce shifts in the aromatic
region.)[8]

Mass Spectrometry

The mass spectrum of 2'-Nitroacetophenone shows a molecular ion peak at m/z = 165.[2]

miz Relative Intensity (%) Possible Fragment
165 1.6 [M]*

150 100.0 [M-CHs]*

123 10.4 [M-NO2]*

104 6.8 [C7H4O]*

91 8.6 [C7H7]*

76 23.7 [CeHa]*

51 41.6 [CaH3]*

43 73.3 [CHsCOJ]*

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

C=0 (Aromatic Ketone)
~1700 Strong

Stretch
1570-1490 Strong NO2 Asymmetric Stretch
1390-1300 Strong NO2 Symmetric Stretch
~3050 Medium Aromatic C-H Stretch
~1600, ~1475 Medium-Strong Aromatic C=C Bending

(Note: Specific experimental IR peak data for 2'-Nitroacetophenone is not readily available in
the searched literature. The provided data represents typical absorption ranges for the present
functional groups.)[9]

Synthesis of 2'-Nitroacetophenone

Several methods for the synthesis of 2'-Nitroacetophenone have been reported. The following
are two common and well-documented protocols.

Method 1: Nitration of Acetophenone

This method involves the direct nitration of acetophenone using a mixture of sulfuric and nitric
acid at low temperatures.[2]

e Prepare a nitrating mixture by combining 500 mL of concentrated sulfuric acid and
concentrated nitric acid in a 1:7 volume ratio.

e Cool the mixture to -15 °C in an ice-salt bath.

o Slowly add 100 g of acetophenone to the stirred nitrating mixture, maintaining the
temperature below -15 °C.

» After the addition of acetophenone, add 90 g of calcium silicate powder.

o Continue stirring the reaction mixture at or below -15 °C overnight.
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» Pour the reaction mixture into ice water and filter the resulting precipitate.

e The collected yellow solid is 2'-Nitroacetophenone. The reported yield is approximately
97% with a purity of 99.8%.[2]

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://www.benchchem.com/product/b117912?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-nitroacetophenone.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Reactants

Acetophenone

H2S04/HNO:s (1:7)

Calcium Silicate

y

Process

y

1. Mix H2SO4/HNO3
2. Cool to -15°C

i

Slowly add Acetophenone

(maintain T < -15°C)

i

Add Calcium Silicate

<t

:

Stir overnight at < -15°C

:

Quench with ice water

:

Filter

Product

2'-Nitroacetophenone

Click to download full resolution via product page

Workflow for the Nitration of Acetophenone.
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Method 2: From o-Nitrobenzoyl Chloride and Diethyl
Malonate

This is a well-established laboratory-scale synthesis.[10]

In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux
condenser, place 5.4 g of magnesium turnings.

Add 5 mL of absolute ethanol and 0.5 mL of carbon tetrachloride to initiate the reaction.
Gentle heating may be required.

Once the reaction starts, cautiously add 150 mL of absolute ether.

Add a solution of 35.2 g of diethyl malonate, 20 mL of absolute ethanol, and 25 mL of
absolute ether at a rate that maintains rapid reflux.

Heat the mixture under reflux for 3 hours until most of the magnesium has dissolved.

To the resulting gray solution, add a solution of 37 g of o-nitrobenzoyl chloride in 50 mL of
ether over 15 minutes while continuing to reflux.

Continue heating until the solution becomes too viscous to stir.

Cool the reaction mixture and add dilute sulfuric acid (25 g of concentrated H2SOa4 in 200 mL
of water) until all solids dissolve.

Separate the ether layer and extract the agueous layer with ether. Combine the ether
extracts, wash with water, and remove the solvent by distillation.

To the crude diethyl o-nitrobenzoylmalonate, add a solution of 60 mL of glacial acetic acid,
7.6 mL of concentrated sulfuric acid, and 40 mL of water.

Heat under reflux for 4 hours until CO2 evolution ceases.

Cool the mixture, make it alkaline with 20% sodium hydroxide solution, and extract with
ether.
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e Wash the combined ether extracts with water, dry with anhydrous sodium sulfate, and
remove the solvent.

» Purify the residue by fractional distillation to obtain 2'-Nitroacetophenone.
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Synthesis from o-Nitrobenzoyl Chloride.
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Key Reactions and Applications

2'-Nitroacetophenone is a valuable precursor for synthesizing heterocyclic compounds used
in drug development.

Friedlander Annulation for Quinolone Synthesis

The Friedlander synthesis is a reaction that condenses a 2-aminoaryl aldehyde or ketone with
a compound containing a reactive a-methylene group to form a quinoline.[11] A domino
reaction involving the in situ reduction of the nitro group of 2'-Nitroacetophenone followed by
a Friedlander annulation is an efficient route to substituted quinolines.[2]

e To a solution of 2'-nitroacetophenone and a (3-keto-ester (or other active methylene
compound) in a suitable solvent (e.g., acetic acid), add a reducing agent such as iron
powder.

o Heat the mixture to facilitate the reduction of the nitro group to an amine.

e The newly formed 2-aminoacetophenone will react in situ with the active methylene
compound.

e The reaction proceeds through a condensation followed by a cyclodehydration, which can be
promoted by the acidic conditions.

 After the reaction is complete, cool the mixture, filter to remove the iron salts, and neutralize
the filtrate.

o Extract the product with an organic solvent, dry the organic layer, and purify by
chromatography or recrystallization to yield the substituted quinoline.
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Domino Friedlander Annulation Pathway.

Reductive Cyclization to 2,1-Benzisoxazoles (Anthranils)

The reductive cyclization of 2'-nitroacetophenone is a common method to prepare 3-methyl-
2,1-benzisoxazole.[2] These compounds have patented uses, including anti-inflammatory
applications, and serve as intermediates for other biologically active molecules.[2]

e The reductive electrolysis can be carried out in a divided cell with a lead (Pb) or platinum (Pt)
cathode and a platinum anode.

e Dissolve 2'-nitroacetophenone in a suitable solvent system, such as methanol containing a
supporting electrolyte (e.g., 0.4 M LiClOa).

» Determine the optimal reaction potential based on cyclic voltammetry. For similar
compounds, potentials around -0.55 V have been used.

e Conduct the controlled potential cathodic electrolysis.
¢ Monitor the reaction progress by techniques such as TLC.

e Upon completion, work up the reaction mixture by removing the solvent and purifying the
residue by column chromatography to isolate the 3-methyl-2,1-benzisoxazole product.
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Reductive Cyclization to 2,1-Benzisoxazole.

Safety Information

2'-Nitroacetophenone is harmful if swallowed and can cause irritation to the eyes, respiratory

»| 3-Methyl-2,1-benzisoxazole

system, and skin.[10] It is combustible and incompatible with strong oxidizing agents.[5]

© 2025 BenchChem. All rights reserved. 12 /15

Tech Support


https://www.benchchem.com/product/b117912?utm_src=pdf-body-img
https://www.benchchem.com/product/b117912?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=cv4p0708
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9208092.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Hazard Information

Details

Reference(s)

GHS Pictogram

GHSO07 (Exclamation Mark)

[6]

Signal Word

Warning

[6]

Hazard Statements

H302: Harmful if swallowed

[6]

Precautionary Statements

P301 + P312 + P330: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel
unwell. Rinse mouth.

[6]

First Aid (Eyes)

Rinse immediately with plenty
of water for at least 15 minutes

and get medical attention.

[5]

First Aid (Skin)

Wash off immediately with
soap and plenty of water while
removing all contaminated

clothing. Get medical attention.

[5]

First Aid (Ingestion)

Clean mouth with water and

get medical attention.

[5]

Handling

Avoid contact with skin and
eyes. Do not breathe
mist/vapors/spray. Wash

thoroughly after handling.

[5]

Storage

Keep in a dry, cool, and well-
ventilated place. Keep
container tightly closed.
Recommended storage at 2°C
to 8°C.

[5]

Conclusion

2'-Nitroacetophenone (CAS 577-59-3) is a fundamentally important intermediate in organic

synthesis. Its utility is primarily derived from the reactivity of its ketone and nitro functional

groups, which allows for its transformation into a wide array of complex molecules, most
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notably quinolines and benzisoxazoles. This guide has provided a detailed summary of its
properties, spectral data, synthesis protocols, and key chemical reactions, along with essential
safety information. For researchers and professionals in drug development and chemical
synthesis, 2'-Nitroacetophenone offers a versatile and valuable starting point for the
construction of novel and potentially bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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